molecular formula C27H29Cl4N5 B13375273 1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine

1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine

Cat. No.: B13375273
M. Wt: 565.4 g/mol
InChI Key: QDICCHPVWBBAJY-HGCSLTHKSA-N
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Description

1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetraazol ring, a dichlorophenyl group, and a cyclohexanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine involves multiple steps. One common method starts with the formation of the tetraazol ring through a cyclization reaction involving hydrazine hydrate and a suitable precursor . The dichlorophenyl group is introduced via a substitution reaction, and the final product is obtained by reacting the intermediate with cyclohexanamine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The tetraazol ring and dichlorophenyl group play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine is unique due to its specific combination of functional groups and its potential for diverse applications. Its tetraazol ring and dichlorophenyl group contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C27H29Cl4N5

Molecular Weight

565.4 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[1-[1-[(Z)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]tetrazol-5-yl]cyclohexyl]methanimine

InChI

InChI=1S/C27H29Cl4N5/c1-26(2,3)24(12-9-18-7-10-20(28)15-22(18)30)36-25(33-34-35-36)27(13-5-4-6-14-27)32-17-19-8-11-21(29)16-23(19)31/h7-12,15-17,24H,4-6,13-14H2,1-3H3/b12-9-,32-17?

InChI Key

QDICCHPVWBBAJY-HGCSLTHKSA-N

Isomeric SMILES

CC(C)(C)C(/C=C\C1=C(C=C(C=C1)Cl)Cl)N2C(=NN=N2)C3(CCCCC3)N=CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N2C(=NN=N2)C3(CCCCC3)N=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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